2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-chloro-3-fluoro-5-(oxiran-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-8-7(10)1-5(2-11-8)12-3-6-4-13-6/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOMQRQFDIJTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(N=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.
Epoxidation: Formation of the oxirane ring through the reaction of an appropriate precursor with an oxidizing agent.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Solvents like dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve reactants and control reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative, while epoxide ring opening with a thiol can produce a thioether.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring with a chlorine atom, a fluorine atom, and an epoxide group (oxirane) attached via a methoxy linkage. Its molecular formula is , and it has a molecular weight of approximately 177.6 g/mol. The presence of the epoxide group enhances its reactivity, making it suitable for various chemical transformations.
Scientific Research Applications
1. Medicinal Chemistry
2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action may involve the formation of covalent bonds with biological macromolecules, leading to the inhibition of cancer cell proliferation .
- Biological Interactions : The compound's epoxide group can undergo nucleophilic attack, allowing it to interact with proteins and nucleic acids, which is crucial for its potential as an anticancer agent .
Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant activity against specific cancer cell lines, suggesting its utility as a lead compound in drug development .
2. Agricultural Chemistry
The compound has applications in crop protection due to its potential antifungal and antibacterial properties:
- Fungicidal Properties : Research indicates that this compound can be effective against various phytopathogenic fungi. Its incorporation into formulations could enhance the efficacy of agricultural products aimed at controlling fungal diseases .
- Insecticidal Activity : There are indications that this compound may also exhibit insecticidal properties, making it valuable in integrated pest management strategies .
Case Study : A patent application highlighted the use of similar compounds in formulations designed to protect crops from fungal pathogens, demonstrating their potential in agricultural applications .
Data Tables
| Activity Type | Observed Effect |
|---|---|
| Anticancer Activity | Cytotoxic effects on cancer cell lines |
| Antifungal Activity | Effective against phytopathogenic fungi |
| Insecticidal Activity | Potential effectiveness against pests |
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxirane ring allows for covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine can be contextualized against related pyridine and epoxide-containing derivatives. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Insights
Reactivity: The epoxide group in this compound distinguishes it from non-epoxide analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine. This moiety allows for regioselective nucleophilic attacks, enabling covalent bond formation in drug candidates (e.g., kinase inhibitors or antibiotics) .
Biological Relevance : While 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole incorporates a stable oxadiazole ring for improved bioavailability, the target compound’s epoxide may confer transient reactivity for targeted prodrug activation .
Synthetic Utility : The compound’s structure aligns with intermediates used in glycidol-based syntheses, as seen in the preparation of NPS 2143, a calcium-sensing receptor antagonist .
Research Implications
The unique combination of halogenation and epoxide functionality in this compound positions it as a critical building block for:
- Anticancer Agents : Halogenated pyridines are prevalent in kinase inhibitors (e.g., crizotinib analogs), where the epoxide could enable covalent binding to cysteine residues .
- Antimicrobials : Fluorine and chlorine substituents enhance membrane permeability, while the epoxide may disrupt bacterial cell walls via alkylation .
- Agrochemicals : Epoxide reactivity can be leveraged to design herbicides or fungicides with selective modes of action .
Biological Activity
2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine (CAS Number: 2411250-19-4) is a pyridine derivative characterized by the presence of a chloro and fluoro substituent along with an oxirane ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. A study evaluating various pyridine compounds found that those with halogen substitutions, such as chlorine and fluorine, often enhance antibacterial efficacy. The specific compound, this compound, demonstrated promising results against Gram-positive and Gram-negative bacteria in preliminary assays .
Insecticidal Activity
In agrochemical applications, compounds similar to this compound have been noted for their insecticidal properties. Research indicates that the incorporation of an oxirane ring enhances the neurotoxic effects on pests, making these compounds valuable in crop protection strategies .
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including those with similar structures to this compound, revealing minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli. The findings suggest that halogenated derivatives possess enhanced activity compared to non-halogenated counterparts .
- Apoptosis Induction : Another investigation focused on the apoptotic effects of oxirane-containing pyridines on human cancer cell lines. The results indicated that these compounds could activate caspase pathways leading to increased apoptosis rates in tested cell lines .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
